Salsolidine

Descripción general

Descripción

Steroselective competitive MAOA inhibitor (Ki = 6 μM). R-enantiomer of Salsolinol. Competitive catechol-O-methyltransferase inhibitor (Ki = 440 μM). Active in vivo.

Salsolidine is a natural product found in Alhagi maurorum and Ototropis elegans with data available.

Actividad Biológica

Salsolidine, a tetrahydroisoquinoline alkaloid, has garnered attention for its diverse biological activities, particularly in neuropharmacology and cancer research. This article reviews the current understanding of this compound's biological effects, supported by relevant studies and data.

This compound is characterized by its complex structure, which allows it to interact with various biological targets. Its stereoisomers, particularly (R)- and (S)-salsolidine, exhibit different biological activities, influencing their pharmacological profiles.

This compound's biological activity is primarily mediated through its interaction with neurotransmitter systems and cellular pathways:

- Opioid Receptor Activation : this compound has been shown to activate the μ-opioid receptor via the G protein-adenylate cyclase pathway, with an effective concentration (EC50) of approximately for racemic this compound. The (S)-enantiomer exhibits a stronger agonistic effect compared to the (R)-enantiomer .

- Neurotoxicity : Studies indicate that this compound induces neurotoxicity in human neuroblastoma (SH-SY5Y) cells through apoptosis mechanisms. Concentrations around lead to significant cell death, with a dose-dependent response observed .

- Reactive Oxygen Species (ROS) Production : this compound treatment results in increased ROS levels and decreased glutathione levels in SH-SY5Y cells, contributing to its cytotoxic effects. The depletion of ATP and induction of nuclear condensation are also noted under high concentrations .

Cytotoxicity Studies

Several studies have documented the cytotoxic effects of this compound on various cell lines:

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Wanpen et al. (2004) | SH-SY5Y | 0 - 500 μM | Increased ROS; decreased cell viability |

| Wszelaki & Melzig (2012) | SH-SY5Y | 0 - 800 μM | Dose-dependent toxicity; max toxicity at 400 μM |

| Jantas & Lason (2009) | SH-SY5Y | 250 μM | Anti-apoptotic effects observed with NMDA treatment |

Case Studies

Research has demonstrated the therapeutic potential of this compound derivatives in various contexts:

- Neuroprotective Studies : In one study, this compound derivatives were evaluated for their ability to protect against neurodegeneration. Results indicated that certain derivatives could mitigate the neurotoxic effects observed with high doses of this compound .

- Cancer Research : this compound's effect on melanoma cells showed enhanced tyrosinase activity and melanin production, suggesting a role in skin cancer treatment strategies .

- Endophytic Fungi Research : Investigations into endophytic fungi have revealed their potential to produce bioactive alkaloids similar to this compound, highlighting its ecological significance and potential pharmaceutical applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Salsolidine is primarily noted for its interaction with neurotransmitter systems, particularly its agonistic effects on the μ-opioid receptor. It has been shown to activate this receptor through the classical G protein-adenylate cyclase pathway, with an effective concentration (EC50) of approximately M for the racemic mixture . The compound's ability to cross the blood-brain barrier enhances its relevance in neurological studies, particularly concerning Parkinson's disease and alcohol dependence.

Neuropharmacological Applications

-

Parkinson's Disease :

- This compound's presence in the cerebrospinal fluid of Parkinsonian patients suggests a potential role in the disease's pathology. Research indicates that elevated levels of this compound may correlate with neurotoxic effects associated with dopaminergic neuron degeneration .

- In vitro studies have demonstrated that this compound can induce apoptosis in human neuroblastoma cells (SH-SY5Y), with significant dose-dependent toxicity observed at concentrations between 100 μM to 800 μM .

- Alcohol Dependence :

-

Neuroprotective Strategies :

- Investigations into protective measures against this compound-induced toxicity have highlighted the role of antioxidants like N-acetylcysteine, which can mitigate cell death in neuroblastoma models . This opens avenues for developing therapeutic strategies to counteract this compound's adverse effects.

Toxicological Studies

This compound has been extensively studied for its toxicological properties:

- Cell Viability : Research indicates that exposure to this compound significantly reduces cell viability in various neuronal cell lines, including SH-SY5Y and SK-NSH cells. The maximum observed toxicity was approximately 80% at concentrations around 0.8 mM .

- Mechanisms of Toxicity : The compound induces oxidative stress by increasing reactive oxygen species (ROS) and depleting glutathione levels, leading to apoptotic pathways activation .

Medicinal Chemistry Applications

This compound's structural characteristics make it a candidate for drug development:

- Inhibition of Catechol-O-Methyltransferase : this compound exhibits inhibitory activity against catechol-O-methyltransferase (COMT), which is crucial in the metabolism of catecholamines. The inhibition constant (K_i) is reported at 190 μM, indicating its potential as a lead compound for developing therapies targeting catecholamine dysregulation .

- Synthetic Pathways : Recent advancements in synthetic methodologies have allowed for the efficient production of this compound derivatives, enhancing its applicability in pharmacological research .

Case Studies

Several case studies illustrate the practical applications of this compound:

Análisis De Reacciones Químicas

Enzymatic Interactions and Inhibition

Salsolidine demonstrates stereoselective inhibition of enzymes critical to neurotransmitter regulation:

-

Monoamine Oxidase A (MAO-A) :

The (R)-enantiomer acts as a competitive inhibitor with a Ki value of 6 µM , while the (S)-form shows weaker activity . This stereospecificity underscores its potential role in modulating dopamine metabolism. -

Cholinesterases :

this compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with reported Ki values of 0.19 mM for AChE . These interactions suggest dual mechanisms in neurodegenerative pathways.

| Enzyme | Inhibition Type | Ki Value | Stereochemical Preference |

|---|---|---|---|

| MAO-A | Competitive | 6 µM | (R)-enantiomer |

| Acetylcholinesterase | Unspecified | 0.19 mM | Not reported |

N-Methylation and Derivative Formation

This compound undergoes N-methylation in biological systems, a reaction catalyzed by N-methyltransferases . This modification enhances its neurotoxicity, as observed in studies where N-methyl-salsolidine derivatives exhibited:

-

Cytotoxicity : Dose-dependent apoptosis in neuroblastoma cells .

-

Dopaminergic Effects : Competitive inhibition of tyrosine hydroxylase (TH), disrupting dopamine synthesis .

Substitution and Addition Reactions

The tetrahydroisoquinoline core enables reactivity at multiple sites:

-

Nitrogen Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Ring-Opening : Under acidic or reductive conditions (e.g., H₂SO₄, NaBH₄), the tetrahydroisoquinoline ring may cleave, though specific pathways remain underexplored .

Stereochemical Influence on Reactivity

The (S)-enantiomer displays distinct pharmacological behavior:

-

μ-Opioid Receptor Activation : In vitro studies show (S)-salsolidine activates μ-opioid receptors with an EC₅₀ of 9 × 10⁻⁶ M , compared to (R)-salsolidine (EC₅₀ = 6 × 10⁻⁴ M) .

-

Neurotoxicity : The (R)-form is more potent in inducing oxidative stress and mitochondrial dysfunction .

Neurotoxic and Therapeutic Implications

This compound derivatives are implicated in neurodegenerative pathologies:

Propiedades

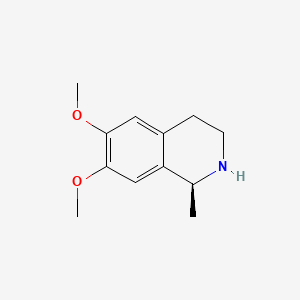

IUPAC Name |

(1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYJLVDKPJHJCF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=CC(=C(C=C2CCN1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318133 | |

| Record name | Salsolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-48-1 | |

| Record name | Salsolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salsolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salsolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALSOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMS4D62O1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.